
4,4'-Bis(dibromomethyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(dibromomethyl)-2,2’-bipyridine is a chemical compound known for its unique structure and reactivity It consists of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted with two bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(dibromomethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dibromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,4’-bis(methyl)-2,2’-bipyridine.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products include 4,4’-bis(aminomethyl)-2,2’-bipyridine, 4,4’-bis(thiomethyl)-2,2’-bipyridine, and 4,4’-bis(alkoxymethyl)-2,2’-bipyridine.
Reduction Reactions: The major product is 4,4’-bis(methyl)-2,2’-bipyridine.
Oxidation Reactions: Products include 4,4’-bis(formyl)-2,2’-bipyridine and 4,4’-bis(carboxy)-2,2’-bipyridine.
Scientific Research Applications
4,4’-Bis(dibromomethyl)-2,2’-bipyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with biological activity.
Coordination Chemistry: Utilized in the synthesis of coordination complexes with transition metals, which can have applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine depends on the specific application and reaction it is involved in. In substitution reactions, the bromomethyl groups act as electrophilic centers, allowing nucleophiles to attack and replace the bromine atoms. In reduction and oxidation reactions, the compound undergoes changes in the oxidation state of the carbon atoms in the bromomethyl groups.
Comparison with Similar Compounds
4,4’-Bis(dibromomethyl)-2,2’-bipyridine can be compared with other similar compounds such as:
4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,4’-Bis(methyl)-2,2’-bipyridine: Lacks the halogen atoms, making it less reactive in substitution reactions.
4,4’-Bis(aminomethyl)-2,2’-bipyridine: Contains amino groups instead of bromomethyl groups, which can lead to different chemical properties and applications.
The uniqueness of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine lies in its high reactivity due to the presence of bromomethyl groups, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
152158-06-0 |
|---|---|
Molecular Formula |
C12H8Br4N2 |
Molecular Weight |
499.82 g/mol |
IUPAC Name |
4-(dibromomethyl)-2-[4-(dibromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H8Br4N2/c13-11(14)7-1-3-17-9(5-7)10-6-8(12(15)16)2-4-18-10/h1-6,11-12H |
InChI Key |
HUXIECSHTDXNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(Br)Br)C2=NC=CC(=C2)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




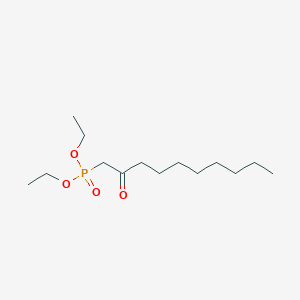
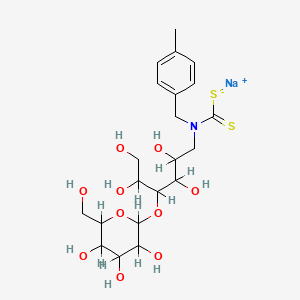

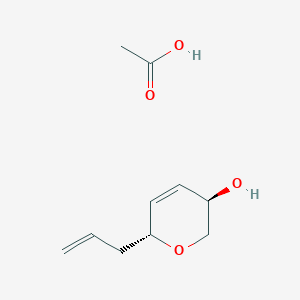
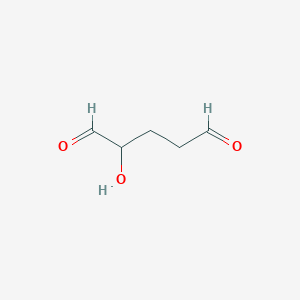
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
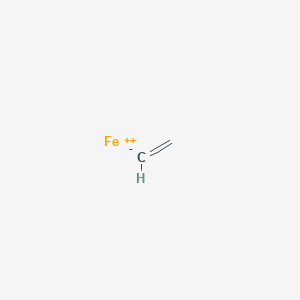

![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
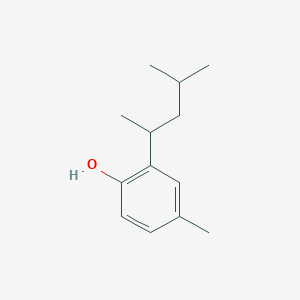
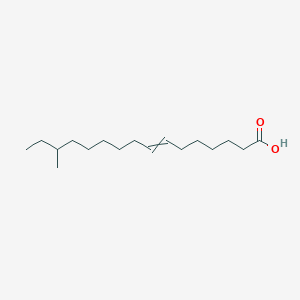
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
